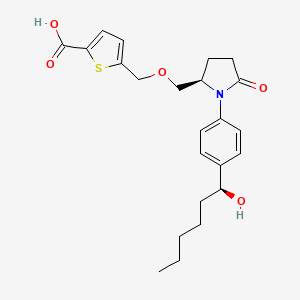

Setogepram

Übersicht

Beschreibung

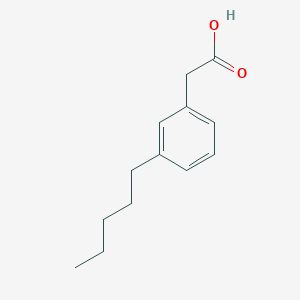

2-(3-Pentylphenyl)acetic acid belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring .

Molecular Structure Analysis

2-(3-Pentylphenyl)acetic acid is an aromatic compound containing one monocyclic ring system consisting of benzene . For more detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required.Wissenschaftliche Forschungsanwendungen

Alström-Syndrom-Behandlung

Setogepram wird derzeit hinsichtlich seines therapeutischen Potenzials zur Behandlung des Alström-Syndroms untersucht, einer seltenen genetischen Erkrankung, die durch eine Vielzahl von Symptomen gekennzeichnet ist, darunter Seh- und Hörverlust, Fettleibigkeit, Diabetes und fortschreitende Organdysfunktion . Die entzündungshemmenden und antifibrotischen Eigenschaften der Verbindung könnten die pathologischen Merkmale dieses Syndroms adressieren.

Stickstoff-Fänger-Eigenschaften

Forschungen haben gezeigt, dass this compound Stickstoff-Fänger-Eigenschaften besitzt, die bei Erkrankungen mit hohen Plasma-Ammoniak-Konzentrationen, wie z. B. Hyperammonämie, von Vorteil sein könnten . Diese Anwendung ist besonders relevant für Stoffwechselstörungen, bei denen die Fähigkeit des Körpers, Ammoniak zu eliminieren, beeinträchtigt ist.

Antifibrotische Aktivität bei Organfibrose

This compound hat in präklinischen Modellen vielversprechende Ergebnisse gezeigt, um die Fibrose in verschiedenen Organen zu reduzieren, darunter die Niere, das Herz, die Leber und die Lunge . Sein Mechanismus beinhaltet die Modulation der intrazellulären ATP-Spiegel und den Liver Kinase B1/AMP-aktivierten Proteinkinase/Mammalian Target of Rapamycin-Signalweg, was eine potenzielle Behandlung für Krankheiten bietet, die durch fortschreitende Fibrose gekennzeichnet sind.

Verbesserung der Nierenfunktion

In Tiermodellen wurde beobachtet, dass this compound die Nierenfunktion und die Fähigkeit zur Urin-Konzentration verbessert. Es scheint auch Anämie abzumildern und Nierenfibrose, endoplasmatisches Retikulum-Stress und Apoptose zu reduzieren, was auf eine Verwendung als Nierenschutztherapie hindeutet .

Potenzielle Behandlung für idiopathische Lungenfibrose (IPF)

Obwohl die Entwicklung von this compound zur Behandlung von IPF aufgrund vorläufiger pharmakologischer Daten gestoppt wurde, deutet seine antifibrotische Aktivität in Lungenfibrose-Modellen auf eine potenzielle Anwendung bei anderen fibrotischen Erkrankungen der Lunge hin .

Leberfibrose und Aktivierung von Sternzellen

This compound wurde auf seine Wirkung auf die Leberfibrose und die Aktivierung von Leber-Sternzellen untersucht. Es hat die Fähigkeit gezeigt, die Kollagenablagerung und die glatte Muskelaktin-Spiegel zu reduzieren, was auf seine antifibrotische Wirkung in der Leber hindeutet .

Wirkmechanismus

Target of Action

Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .

Mode of Action

This compound acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .

Biochemical Pathways

It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions

Pharmacokinetics

It is known to be anorally active compound . The impact of these properties on the bioavailability of this compound is yet to be determined.

Result of Action

This compound’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .

Eigenschaften

IUPAC Name |

2-(3-pentylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGQOIGYZLJMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1002101-19-0 | |

| Record name | Setogepram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setogepram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FEZAGEPRAS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

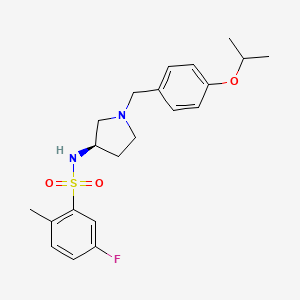

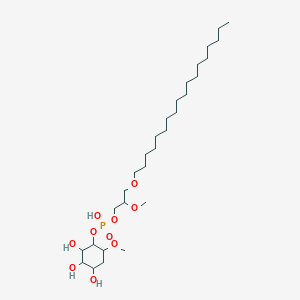

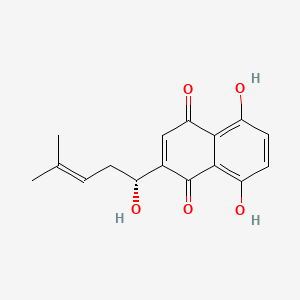

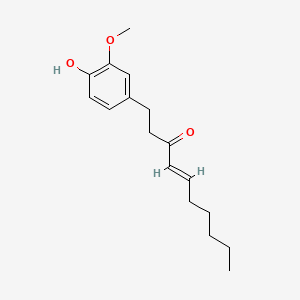

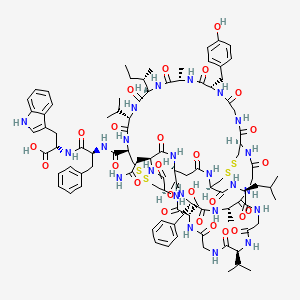

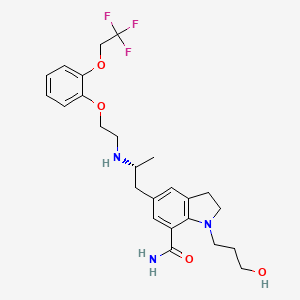

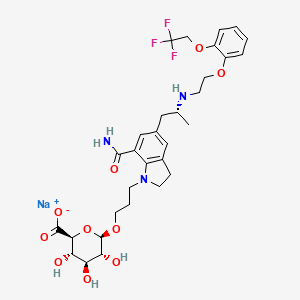

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.